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Compound of Interest

Compound Name: Quinoxaline

Cat. No.: B1680401 Get Quote

An in-depth examination of the toxicological properties of the parent quinoxaline compound

reveals a significant scarcity of dedicated research, with the majority of available data focusing

on its derivatives, particularly quinoxaline-1,4-dioxides. This guide synthesizes the current

understanding of quinoxaline's toxicological profile, drawing primarily from studies on its

derivatives to infer potential hazards of the core structure, while clearly indicating the existing

data gaps for the parent compound.

Executive Summary
Quinoxaline, a heterocyclic aromatic compound, serves as a foundational structure for

numerous derivatives with diverse biological activities. While these derivatives have been

extensively studied, the toxicological profile of the parent quinoxaline molecule remains largely

uncharacterized. This technical guide provides a comprehensive overview of the known

toxicological data, with a necessary emphasis on quinoxaline derivatives to inform on the

potential risks associated with the quinoxaline scaffold. The available evidence suggests that

certain quinoxaline derivatives exhibit acute toxicity, are genotoxic, and have carcinogenic

potential. The primary mechanism of toxicity for many quinoxaline-1,4-dioxides involves

metabolic activation to reactive intermediates that can induce DNA damage. However, a

comprehensive toxicological assessment of the parent quinoxaline is impeded by a lack of

specific studies on its chronic, reproductive, and developmental effects.
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Data on the acute toxicity of the parent quinoxaline compound is limited. An intraperitoneal

lethal dose 50 (LD50) in mice has been reported as 250 mg/kg. However, comprehensive oral,

dermal, and inhalation acute toxicity data for the parent compound are not readily available in

the public domain.

In contrast, acute toxicity studies have been conducted on various quinoxaline derivatives,

particularly the 1,4-di-N-oxides. For a series of these derivatives administered intraperitoneally

to Wistar rats, the LD50 was estimated to be in the range of 30 to 120 mg/kg[1]. Clinical signs

of toxicity in these studies included hypoactivity and a decrease in body weight gain[1].

Histopathological examination of animals treated with these derivatives identified the heart and

spleen as potential target organs[1]. For the derivative 6-nitro-2(1H)-quinoxalinone (NQX), the

intraperitoneal LD50 in Wistar rats was determined to be 161.16 mg/kg, with a no-observed-

adverse-effect level (NOAEL) of 40 mg/kg[2].

Table 1: Acute Toxicity of Quinoxaline and its Derivatives

Compound Species
Route of
Administration

LD50 Reference

Quinoxaline Mouse Intraperitoneal 250 mg/kg [3]

Quinoxaline-1,4-

di-N-oxide

derivatives

Wistar Rat Intraperitoneal 30 - 120 mg/kg [1]

6-nitro-2(1H)-

quinoxalinone

(NQX)

Wistar Rat Intraperitoneal 161.16 mg/kg [2]

Quinocetone Rat Oral 8687.31 mg/kg [4]

Quinocetone Mouse Oral 15848.93 mg/kg [4]

Sub-chronic and Chronic Toxicity
There is a significant lack of publicly available data on the sub-chronic and chronic toxicity of

the parent quinoxaline compound.
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Studies on quinoxaline derivatives, however, provide some insights. In a sub-chronic study,

Wistar rats fed diets containing quinocetone at levels of 0, 50, 300, and 1800 mg/kg for an

extended period showed a significant decrease in body weight at the highest dose[4].

Increased relative weights of the liver and kidneys were also observed at 1800 mg/kg[4].

Histopathological findings included the proliferation of bile canaliculi in the portal area of the

liver in rats fed 1800 mg/kg quinocetone[4]. The NOAEL for quinocetone in this study was

determined to be 300 mg/kg in the diet[4].

Genotoxicity
The genotoxic potential of the parent quinoxaline is not well-documented. In contrast, several

quinoxaline derivatives, particularly the 1,4-di-N-oxides, have been shown to be genotoxic.

In Vitro Studies: Potent mutagenic activities of five quinoxaline-1,4-dioxide (QdO) derivatives

were observed in both the Ames test with Salmonella typhimurium strains TA98 and TA100,

and in a forward mutation assay with Escherichia coli WP2uvrA/pKM101[5]. The mutagenicity

of these compounds was influenced by the presence of a metabolic activation system (S9 mix)

[5]. These derivatives also demonstrated a high level of SOS-inducing activity in the 'Rec-lac

test', suggesting that their mutagenicity is a result of error-prone DNA repair mechanisms[5].

In Vivo Studies: While specific in vivo genotoxicity data for the parent quinoxaline is scarce,

studies on its derivatives have been conducted. For instance, the genotoxicity of primary N→O

reduced metabolites of several quinoxaline-di-N-oxides was investigated using a battery of

tests including the in vivo bone marrow erythrocyte micronucleus assay in mice[6].

Table 2: Genotoxicity of Quinoxaline Derivatives
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Compound/De
rivative

Test System Endpoint Result Reference

Quinoxaline-1,4-

dioxide

derivatives

S. typhimurium

(Ames test)
Gene mutation Positive [5]

Quinoxaline-1,4-

dioxide

derivatives

E. coli

WP2uvrA/pKM10

1

Gene mutation Positive [5]

Quinoxaline-1,4-

dioxide

derivatives

Rec-lac test SOS induction Positive [5]

Primary

metabolites of

QdNOs

Mouse bone

marrow

Micronucleus

formation

Positive for some

metabolites
[6]

Experimental Protocol: In Vivo Micronucleus Assay
(Generic)
The in vivo micronucleus assay is a common method to assess the clastogenic and aneugenic

potential of a substance. A generic protocol is outlined below.

Workflow for a typical in vivo micronucleus assay.

Carcinogenicity
There is no direct evidence from long-term bioassays on the carcinogenicity of the parent

quinoxaline compound.

However, a study on quinoxaline-1,4-dioxide in rats demonstrated its carcinogenic potential.

When fed to rats at a level of 10 mg/kg body weight for 18 months, it induced a high incidence

of nasal and liver tumors[1][7]. The nasal tumors included various histological types such as

anaplastic carcinomas, adenocarcinomas, and squamous cell carcinomas[1][7]. In contrast,

another study on the derivative 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

concluded that it was not carcinogenic in cynomolgus monkeys under the tested conditions[8].
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A low-dose carcinogenicity study of MeIQx in F344 rats indicated a no-observed-effect level for

the induction of preneoplastic liver lesions[9][10].

Table 3: Carcinogenicity of Quinoxaline Derivatives

Compound Species Route Dose Findings Reference

Quinoxaline-

1,4-dioxide
Rat Oral (diet) 10 mg/kg/day

Increased

incidence of

nasal and

liver tumors

[1][7]

2-amino-3,8-

dimethylimida

zo[4,5-

f]quinoxaline

(MeIQx)

Cynomolgus

Monkey
Oral (gavage)

10 or 20

mg/kg,

5x/week

Not

carcinogenic
[8]

2-amino-3,8-

dimethylimida

zo[4,5-

f]quinoxaline

(MeIQx)

F344 Rat Oral (diet)
0.001 - 100

ppm

NOEL for

preneoplastic

liver lesions

[9][10]

Reproductive and Developmental Toxicity
A significant data gap exists regarding the reproductive and developmental toxicity of the

parent quinoxaline compound. No dedicated studies following international guidelines (e.g.,

OECD 414, 421) were identified.

Research on certain quinoxaline derivatives suggests a potential for reproductive toxicity. A

study on mequindox, a quinoxaline-di-N-oxide derivative, in Wistar rats involved a two-

generation reproductive toxicity study design. While the full results are not detailed here, the

study design indicates an investigation into the effects of mequindox on fertility and

development across generations[11].

Mechanism of Action and Metabolism
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The toxicological mechanism of action for the parent quinoxaline is not well-elucidated.

However, for the more extensively studied quinoxaline-1,4-dioxides, the mechanism is

believed to involve metabolic reduction of the N-oxide groups to form reactive intermediates.

This bioactivation process can lead to the generation of reactive oxygen species (ROS), which

in turn can cause oxidative stress and damage to cellular macromolecules, including DNA[12]

[13]. The genotoxicity of some quinoxaline-1,4-dioxide derivatives has been directly linked to

their ability to induce DNA damage[14].
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Proposed mechanism of toxicity for quinoxaline-1,4-dioxides.

Studies on the metabolism of quinoxaline derivatives in rats have shown that the parent

compound can influence hepatic microsomal enzyme activity. Oral administration of
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quinoxaline to female rats resulted in increased cytochrome P-450 levels, although it did not

affect the metabolic rate of the studied substrates[15]. This suggests that quinoxaline may

have an effect on the liver's metabolic machinery. The metabolism of various quinoxaline-1,4-

dioxide derivatives has been studied in several animal species, with the primary metabolic

pathways being N→O group reduction and hydroxylation[6][16].

Conclusion and Future Directions
The toxicological profile of the parent quinoxaline compound is largely incomplete, presenting

a significant challenge for a comprehensive risk assessment. The available data, primarily from

studies on quinoxaline derivatives, suggest that the quinoxaline scaffold can be associated

with acute toxicity, genotoxicity, and carcinogenicity. The mechanism of toxicity for the well-

studied 1,4-dioxide derivatives involves metabolic activation to DNA-damaging species.

To address the current knowledge gaps, the following studies on the parent quinoxaline
compound are recommended:

Acute toxicity studies via oral, dermal, and inhalation routes to determine LD50/LC50 values.

Sub-chronic and chronic toxicity studies to identify target organs and establish a NOAEL.

Comprehensive genotoxicity testing, including in vitro (Ames, mouse lymphoma) and in vivo

(micronucleus) assays.

A long-term carcinogenicity bioassay.

Reproductive and developmental toxicity studies following established international

guidelines.

Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand

its pharmacokinetic and metabolic fate.

A thorough toxicological evaluation of the parent quinoxaline is crucial for ensuring the safety

of its numerous applications and for providing a baseline for the risk assessment of its

extensive class of derivatives. Researchers and drug development professionals should

exercise caution when working with quinoxaline and its derivatives, particularly those with

structural alerts for reactivity and genotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1680401#toxicological-profile-of-the-parent-
quinoxaline-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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